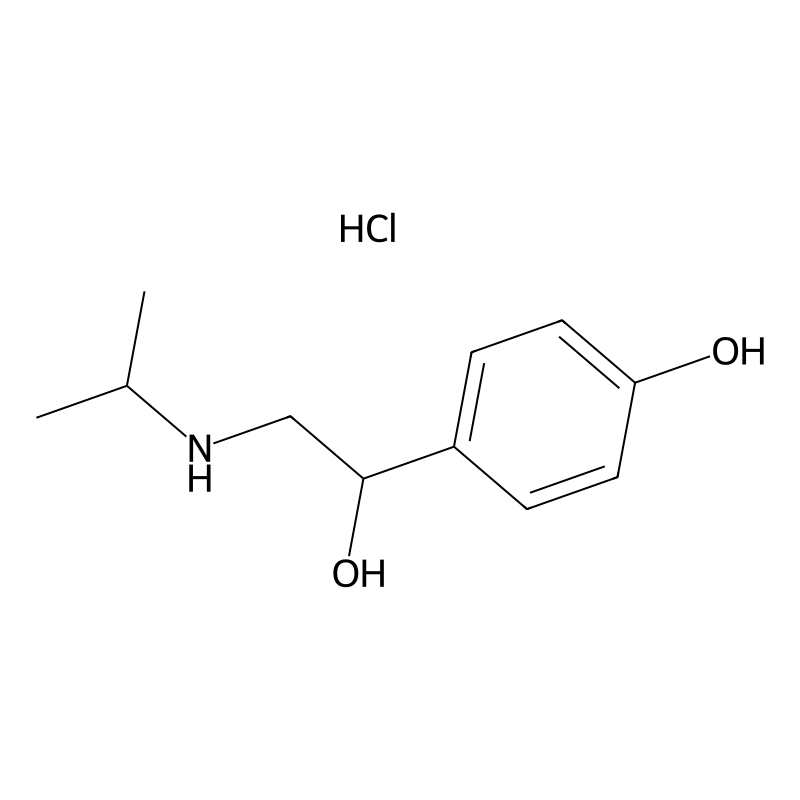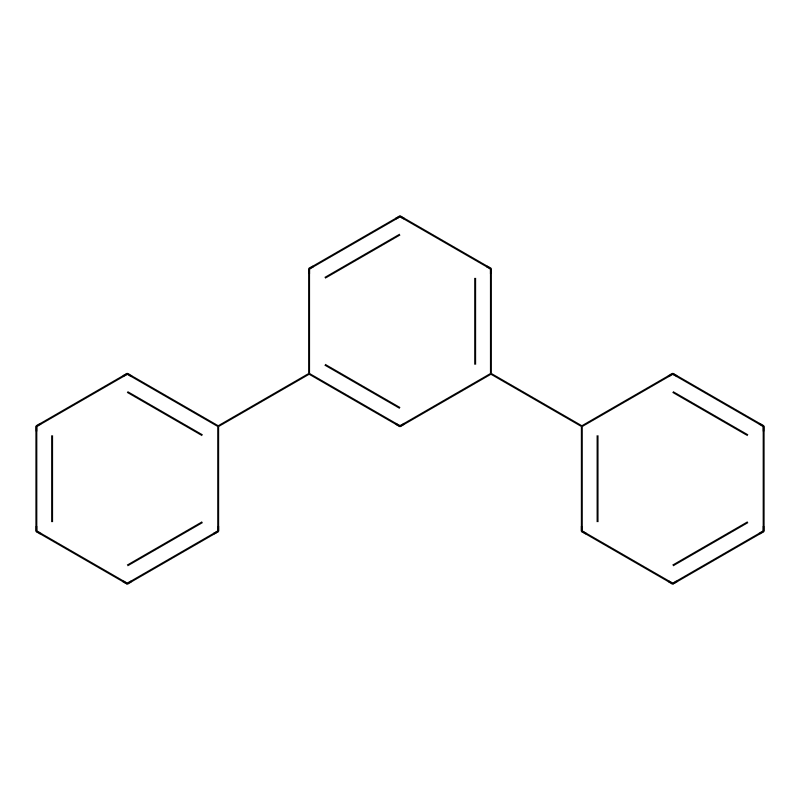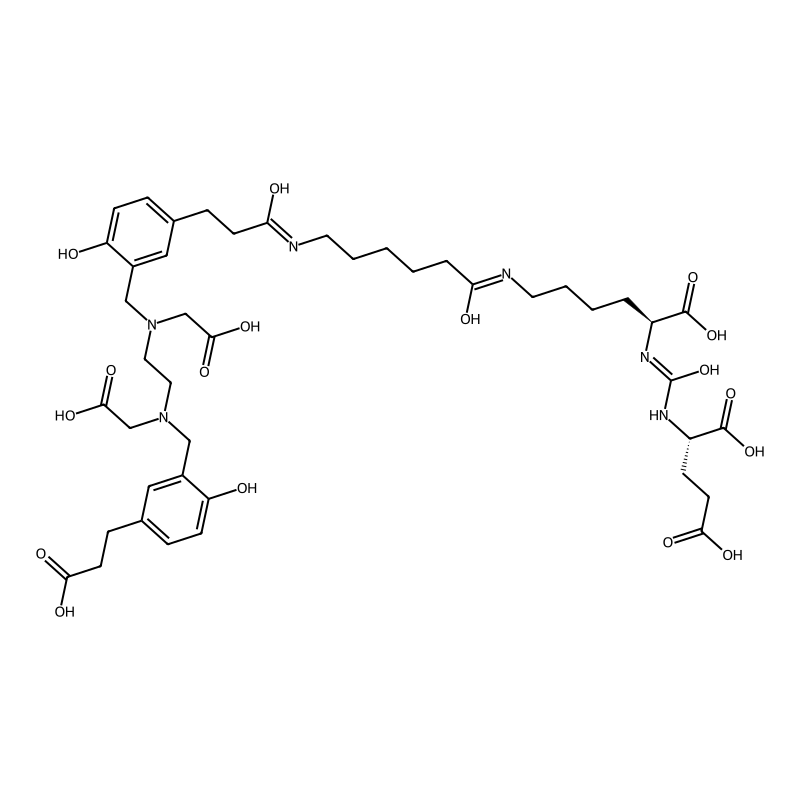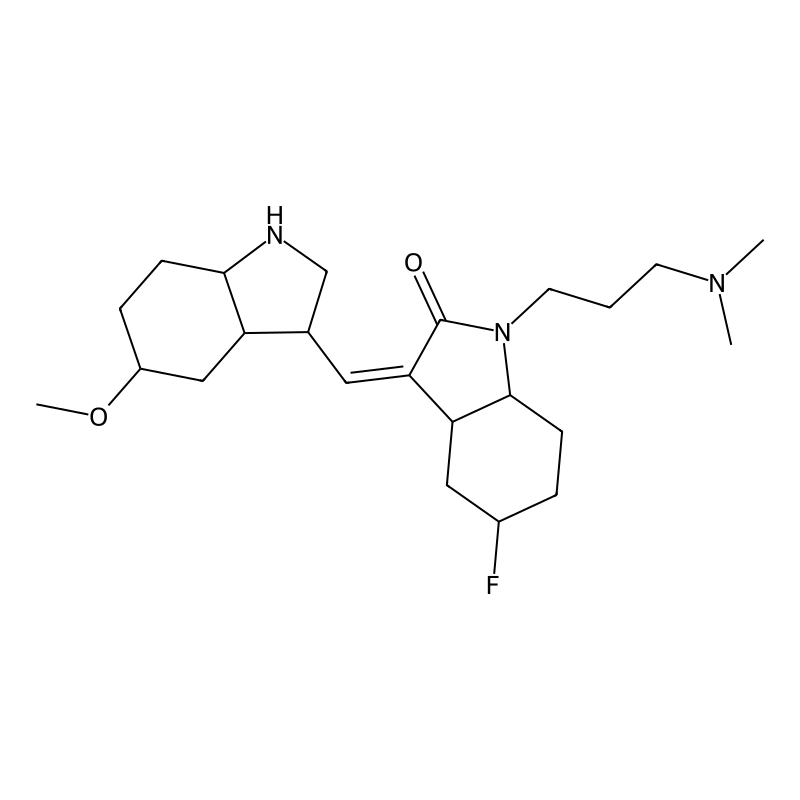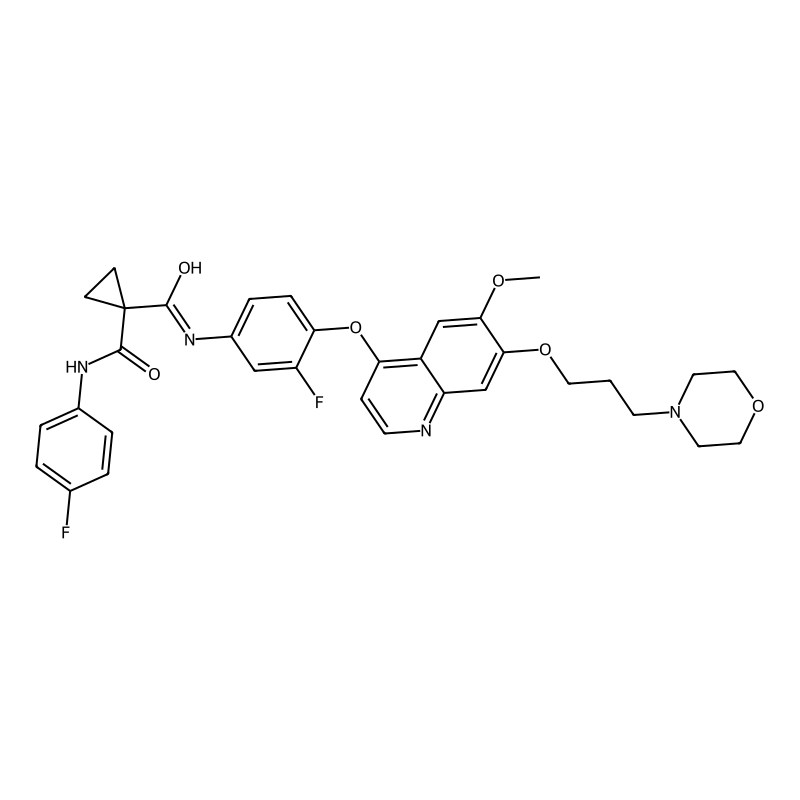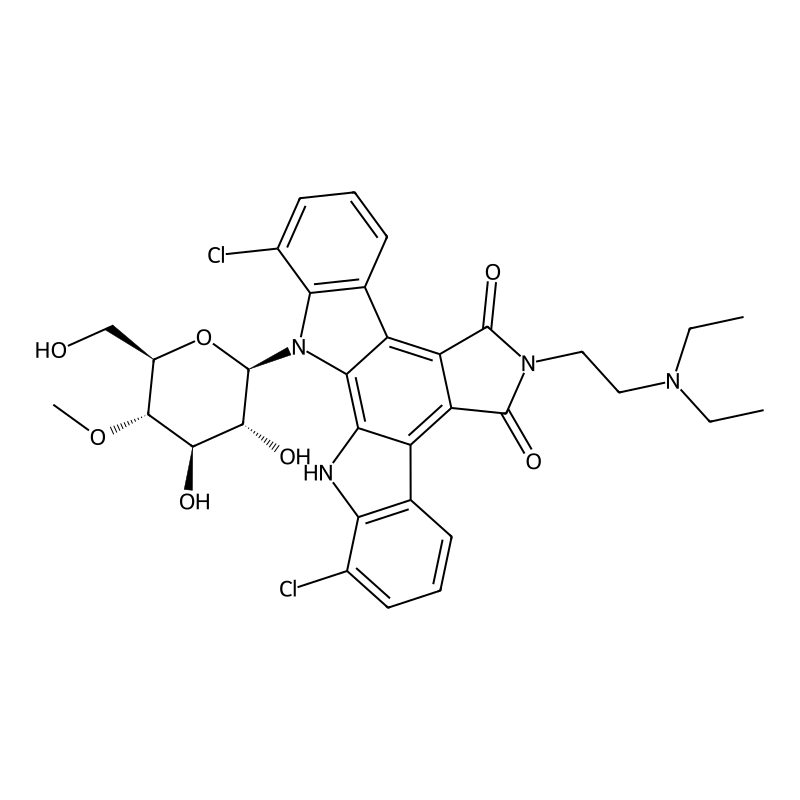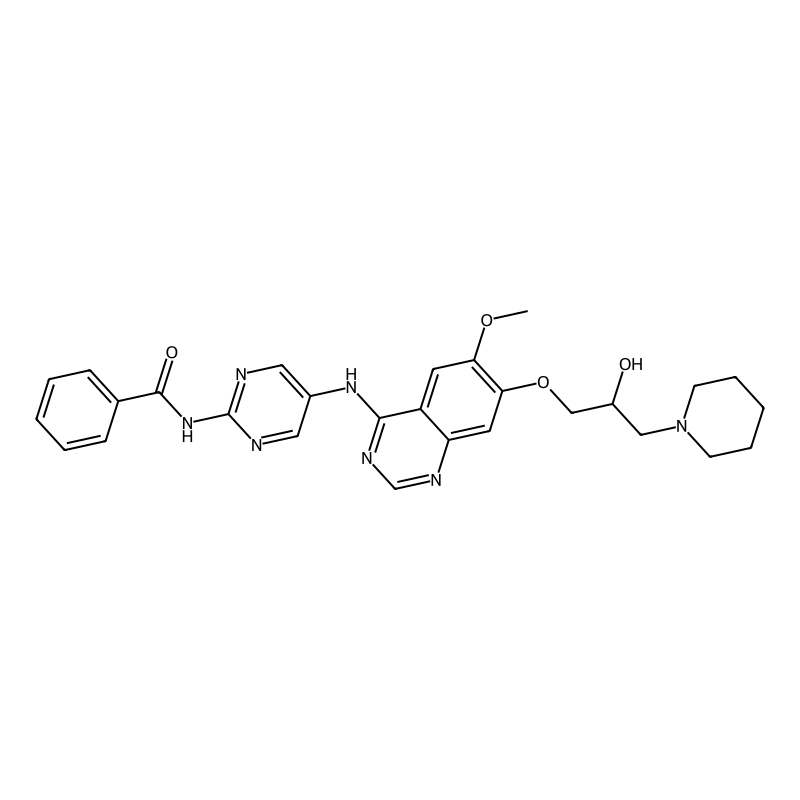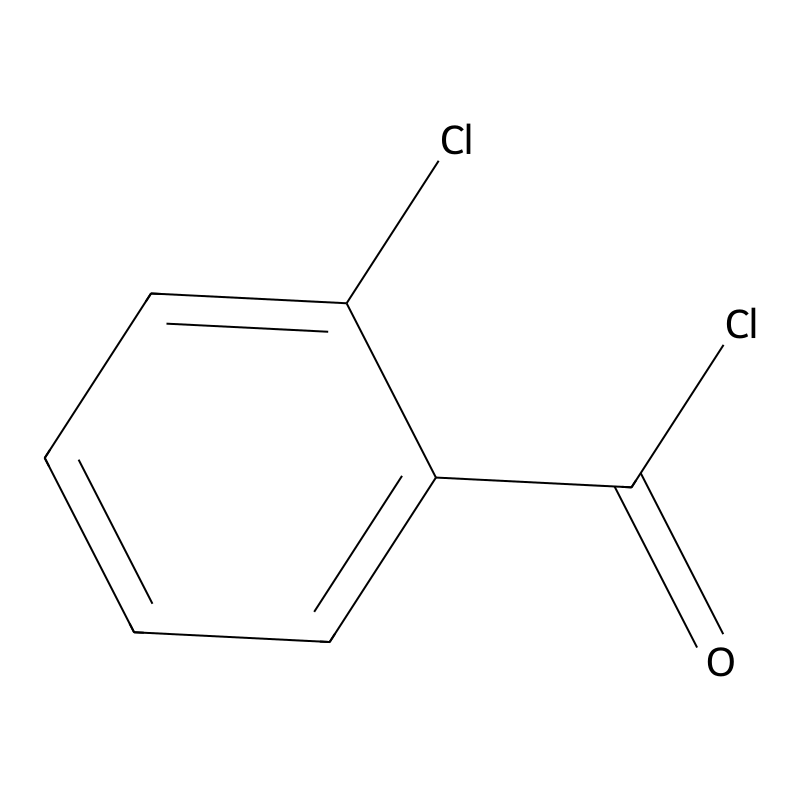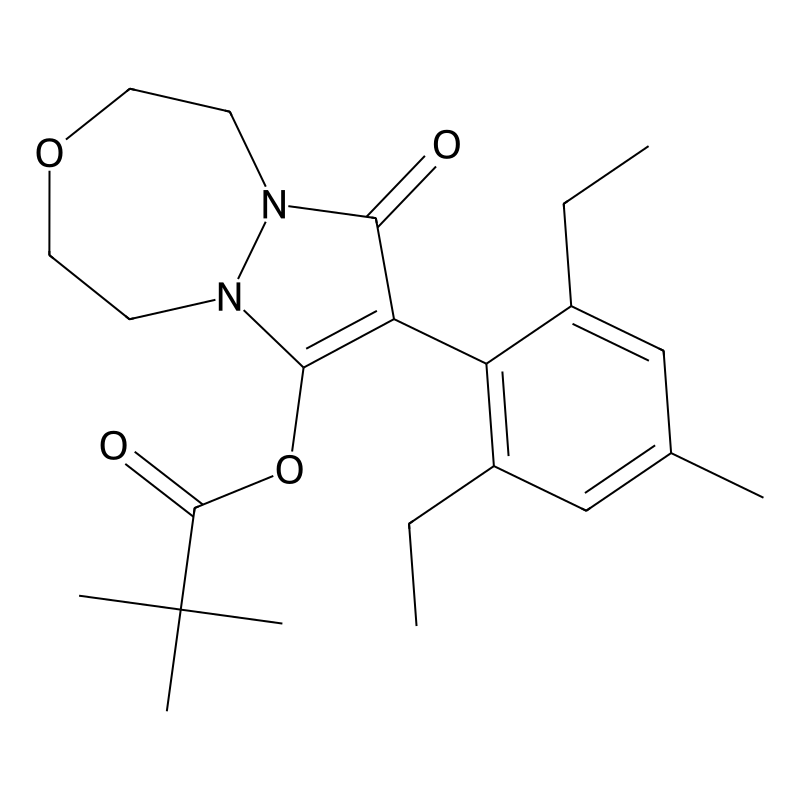Succinylglycine
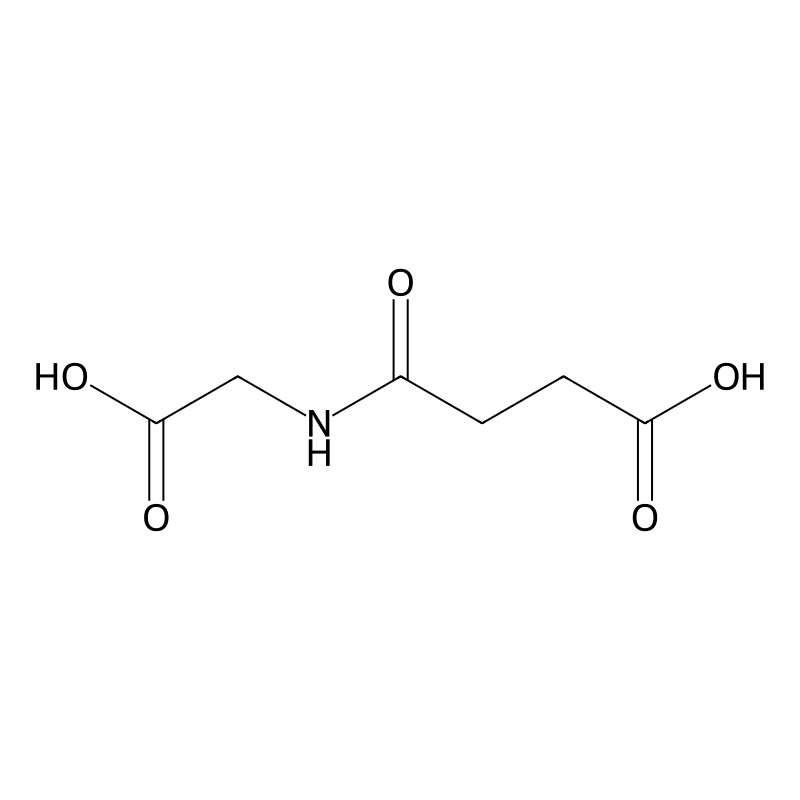
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Heme Biosynthesis:
Succinylglycine formation is a byproduct of the first step in the heme biosynthesis pathway, catalyzed by the enzyme Aminolevulinate synthase (ALAS) []. This pathway is crucial for the production of heme, an essential component of red blood cells (hemoglobin) and other vital molecules []. While succinylglycine itself isn't directly involved in subsequent heme synthesis steps, understanding its formation and regulation can provide insights into the overall pathway and potential therapeutic targets for related disorders [, ].
Glycine Metabolism:
Succinylglycine can be further metabolized to glycine by the enzyme succinylglycine decarboxylase. Glycine plays a crucial role in various biological processes, including neurotransmission, protein synthesis, and glutathione synthesis []. Studying succinylglycine metabolism helps researchers understand the regulation of glycine homeostasis and its potential connection to various diseases associated with glycine dysregulation.
Biomarker Potential:
Preliminary research suggests that succinylglycine levels might be altered in certain disease conditions, such as diabetes and some neurological disorders [, ]. However, more extensive studies are needed to validate its potential as a reliable biomarker for diagnosis or disease monitoring.
Succinylglycine is a dipeptide compound formed from the amino acids glycine and succinic acid. It is characterized by the presence of a succinyl group (derived from succinic acid) attached to the amino group of glycine. This compound plays a significant role in various biological processes, particularly in amino acid metabolism and energy production pathways.
This reaction is crucial in the biosynthesis of heme, where succinylglycine serves as an intermediate.
Succinylglycine has been studied for its biological activities, particularly in relation to its role in metabolic pathways. It is involved in the synthesis of 5-aminolevulinic acid, a precursor for heme synthesis. Additionally, succinylglycine may exhibit neuroprotective effects and has been investigated for its potential role in mitigating neurodegenerative diseases due to its influence on glycine metabolism .
The synthesis of succinylglycine can be achieved through various methods:
- Enzymatic Synthesis: The most common method involves the enzymatic reaction between glycine and succinyl-CoA, facilitated by 5-aminolevulinate synthase.
- Chemical Synthesis: Succinylglycine can also be synthesized chemically through peptide coupling techniques, where glycine is activated (e.g., using carbodiimide) and then reacted with succinic acid or its derivatives.
- Solid-Phase Peptide Synthesis: This method allows for the stepwise assembly of peptides on a solid support, enabling the production of succinylglycine in a controlled manner.
Succinylglycine has several applications across different fields:
- Biochemistry: It is used as a substrate in studies related to heme biosynthesis and amino acid metabolism.
- Pharmaceuticals: Research into its neuroprotective properties suggests potential therapeutic applications in treating neurological disorders.
- Biotechnology: Succinylglycine can be utilized in metabolic engineering to enhance production pathways for valuable biomolecules.
Succinylglycine shares structural similarities with several compounds that play roles in metabolism and biochemical pathways. Here are some similar compounds:
| Compound | Structure/Features | Unique Aspects |
|---|---|---|
| Glycine | Simplest amino acid; single hydrogen side chain | Essential for protein synthesis; neurotransmitter role |
| Succinic Acid | Dicarboxylic acid; involved in the citric acid cycle | Key intermediate in energy production |
| 5-Aminolevulinic Acid | Precursor to heme; derived from glycine and succinyl-CoA | Critical for hemoglobin synthesis |
| Acetylglycine | Acetylated form of glycine; used in peptide synthesis | Involved in various metabolic pathways |
Succinylglycine's uniqueness lies in its dual role as both a product of key metabolic reactions and a substrate for further biochemical transformations, particularly within the context of heme biosynthesis.
Molecular Formula and Weight
Succinylglycine is characterized by the molecular formula C₆H₉NO₅, representing a well-defined chemical composition that includes six carbon atoms, nine hydrogen atoms, one nitrogen atom, and five oxygen atoms [1] [2]. The molecular weight of succinylglycine has been precisely determined to be 175.14 grams per mole, as computed through advanced computational chemistry methods [1] [3] [2]. This molecular weight places succinylglycine in the category of small organic molecules, specifically within the class of N-acyl-amino acids [1].
The exact mass and monoisotopic mass values are both recorded at 175.04807239 Daltons, providing high-precision measurements essential for mass spectrometric identification and analytical characterization [2]. These precise mass measurements are critical for distinguishing succinylglycine from other compounds with similar nominal masses in complex analytical samples.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₆H₉NO₅ | PubChem CID 14954082 [1] |
| Molecular Weight | 175.14 g/mol | PubChem 2.1 (2021.05.07) [1] |
| Exact Mass | 175.04807239 Da | PubChem 2.1 (2021.05.07) [2] |
| Monoisotopic Mass | 175.04807239 Da | PubChem 2.1 (2021.05.07) [2] |
Chemical Structure and Functional Groups
Succinylglycine exhibits a linear molecular architecture characterized by the presence of multiple distinct functional groups that define its chemical behavior and reactivity [1] [2]. The compound is classified as an N-acyl-amino acid, representing a derivative formed through the acylation of glycine with succinic acid [1].
The structural framework of succinylglycine contains several key functional groups. The molecule features two carboxylic acid groups (COOH), which confer acidic properties and enable hydrogen bonding interactions [2]. Additionally, the compound contains an amide functional group (CONH) that links the succinyl moiety to the glycine residue, forming the characteristic N-acyl linkage [1] [2].
The chemical structure can be represented by the SMILES notation: C(CC(=O)O)C(=O)NCC(=O)O [2]. This notation reveals the connectivity pattern showing the succinyl chain (butanedioic acid derivative) connected through an amide bond to the methylene group of glycine. The InChI representation provides additional structural detail: InChI=1S/C6H9NO5/c8-4(1-2-5(9)10)7-3-6(11)12/h1-3H2,(H,7,8)(H,9,10)(H,11,12) [2].
The compound possesses five rotatable bonds, indicating significant conformational flexibility [2]. This flexibility arises from the presence of single bonds that allow rotation around their axes, particularly within the aliphatic chain connecting the two carboxylic acid groups and the amide linkage.
IUPAC Nomenclature and Alternative Designations
According to the International Union of Pure and Applied Chemistry nomenclature system, succinylglycine is formally designated as 4-(carboxymethylamino)-4-oxobutanoic acid [1] [2]. This systematic name precisely describes the structural features of the molecule, indicating the presence of a carboxymethylamino group attached to the fourth carbon of a four-carbon chain bearing both a ketone and a carboxylic acid functional group.
An alternative IUPAC name for this compound is N-(3-carboxypropanoyl)-glycine [1] [2], which emphasizes the derivation of the molecule from glycine through acylation with a three-carbon carboxylic acid chain. This nomenclature highlights the biochemical origin of the compound as a modified amino acid.
The compound is known by several additional designations in chemical databases and literature. These include N-succinylglycine, reflecting its formation from succinic acid and glycine [3] [2]. The condensed IUPAC notation Suc-Gly-OH is commonly employed in biochemical contexts [1] [2]. Other synonyms include N-Carboxymethyl-succinamic acid and 4-[(Carboxymethyl)amino]-4-oxobutanoic acid [2].
| Nomenclature Type | Designation |
|---|---|
| Primary IUPAC Name | 4-(carboxymethylamino)-4-oxobutanoic acid [1] |
| Alternative IUPAC Name | N-(3-carboxypropanoyl)-glycine [1] |
| Biochemical Designation | N-succinylglycine [3] |
| Condensed Notation | Suc-Gly-OH [1] |
| CAS Registry Number | 5694-33-7 [2] |
Physical and Chemical Properties
Succinylglycine exhibits distinct physical and chemical properties that reflect its molecular structure and functional group composition [2]. The compound demonstrates notable hydrophilic characteristics, evidenced by its calculated XLogP3-AA value of -1.4, indicating strong preference for aqueous environments over lipophilic media [2].
The molecular architecture of succinylglycine includes three hydrogen bond donor sites and five hydrogen bond acceptor sites [2]. This extensive hydrogen bonding capacity contributes to the compound's solubility properties and intermolecular interactions. The topological polar surface area has been calculated at 104 Ų, reflecting the significant polar character of the molecule [2].
The compound contains twelve heavy atoms (non-hydrogen atoms) and exhibits a molecular complexity value of 200, as determined by computational analysis [2]. The formal charge of the neutral molecule is zero, indicating balanced ionization states under standard conditions [2].
Succinylglycine demonstrates stability under normal conditions, with the molecule existing as a single covalently-bonded unit [2]. The compound shows no defined atom stereocenters or bond stereocenters, indicating the absence of chiral centers in its structure [2].
| Physical Property | Value | Computational Method |
|---|---|---|
| XLogP3-AA | -1.4 | XLogP3 3.0 [2] |
| Hydrogen Bond Donors | 3 | Cactvs 3.4.6.11 [2] |
| Hydrogen Bond Acceptors | 5 | Cactvs 3.4.6.11 [2] |
| Rotatable Bonds | 5 | Cactvs 3.4.6.11 [2] |
| Topological Polar Surface Area | 104 Ų | Cactvs 3.4.6.11 [2] |
| Heavy Atom Count | 12 | PubChem [2] |
| Molecular Complexity | 200 | Cactvs 3.4.6.11 [2] |
Stereochemistry and Conformational Analysis
Succinylglycine presents a relatively simple stereochemical profile due to the absence of chiral centers within its molecular framework [2]. The compound contains no defined atom stereocenters or undefined atom stereocenters, indicating that the molecule does not exhibit optical isomerism [2]. Similarly, the analysis reveals no defined bond stereocenters or undefined bond stereocenters, confirming the absence of geometric isomerism around double bonds [2].
The conformational behavior of succinylglycine is primarily governed by rotation around single bonds, particularly within the succinyl chain and around the amide linkage [2]. The molecule possesses five rotatable bonds, which allow for significant conformational flexibility [2]. This flexibility enables the molecule to adopt multiple three-dimensional arrangements, potentially influencing its biological activity and chemical reactivity.
The glycine residue within succinylglycine retains the characteristic lack of a chiral center that defines glycine itself [4] [5]. Glycine is unique among the proteinogenic amino acids as it contains only a hydrogen atom as its side chain, making it the only achiral amino acid [4]. This structural feature is preserved in the succinylglycine derivative, where the glycine moiety maintains its symmetrical character.
The amide bond connecting the succinyl group to glycine exhibits partial double bond character due to resonance effects [1]. This characteristic restricts rotation around the carbon-nitrogen bond and influences the overall molecular geometry. The planar nature of the amide group constrains certain conformational arrangements while allowing flexibility in other regions of the molecule.
Molecular modeling studies and computational analyses suggest that succinylglycine can adopt extended conformations due to the flexible aliphatic chain of the succinyl group [2]. The presence of multiple polar functional groups enables intramolecular hydrogen bonding interactions, which may stabilize certain conformational states over others.
| Stereochemical Feature | Count | Implication |
|---|---|---|
| Defined Atom Stereocenters | 0 | No optical isomerism [2] |
| Undefined Atom Stereocenters | 0 | No potential chiral centers [2] |
| Defined Bond Stereocenters | 0 | No geometric isomerism [2] |
| Undefined Bond Stereocenters | 0 | No potential geometric isomers [2] |
| Rotatable Bonds | 5 | High conformational flexibility [2] |
Succinylglycine represents a critical conjugate formed through the enzymatic coupling of succinyl-coenzyme A with glycine, serving as both a detoxification product and metabolic intermediate in cellular biochemistry [1] [2]. The biosynthetic pathway involves sophisticated enzymatic machinery localized primarily within mitochondrial compartments, where substrate availability and regulatory mechanisms tightly control product formation.
Enzymatic Pathways of Formation
The primary enzymatic pathway for succinylglycine formation involves glycine N-acyltransferase (GLYAT), a mitochondrial enzyme that catalyzes the conjugation of acyl-coenzyme A thioesters with glycine [3] [4]. GLYAT demonstrates broad substrate specificity, accepting various acyl-coenzyme A molecules including succinyl-coenzyme A as substrates for glycine conjugation [3].
The enzyme operates through an ordered sequential mechanism where benzoyl-coenzyme A typically binds first, followed by glycine binding, though this mechanism extends to other acyl-coenzyme A substrates including succinyl-coenzyme A [3]. Mouse glycine N-acyltransferase exhibits optimal activity with benzoyl-coenzyme A and glycine as substrates, with kinetic parameters showing (kcat/Km)app values of (4.5 ± 0.27) × 10^5 M^-1 s^-1 for benzoyl-coenzyme A and (5.2 ± 0.20) × 10^2 M^-1 s^-1 for glycine [3].
An alternative enzymatic pathway involves δ-aminolevulinic acid synthase (ALAS), which primarily catalyzes the condensation of succinyl-coenzyme A and glycine to form δ-aminolevulinic acid in heme biosynthesis [5] [6]. This enzyme demonstrates high specificity for succinyl-coenzyme A with Km values of approximately 2.42 μM and exhibits catalytic efficiency with kcat values of 1.73 s^-1 [7]. While ALAS primarily produces δ-aminolevulinic acid, the enzyme mechanism involves intermediate formation of succinyl-glycine conjugates before decarboxylation [5].
Succinyl-Coenzyme A as Precursor Molecule
Succinyl-coenzyme A serves as the essential acyl donor in succinylglycine biosynthesis, functioning as a central metabolic intermediate with multiple biosynthetic roles [8] [9]. This thioester compound originates primarily from the tricarboxylic acid cycle through α-ketoglutarate dehydrogenase-mediated decarboxylation of α-ketoglutarate [8] [10].
The formation of succinyl-coenzyme A from α-ketoglutarate represents a critical control point in cellular metabolism, generating this high-energy intermediate that serves multiple biosynthetic pathways [8]. Succinyl-coenzyme A synthetase catalyzes the reversible conversion between succinyl-coenzyme A and succinate, with two distinct isoforms exhibiting either adenosine triphosphate or guanosine triphosphate specificity [11].
Alternative pathways for succinyl-coenzyme A formation include the catabolism of branched-chain amino acids and odd-chain fatty acids through methylmalonyl-coenzyme A mutase [9] [10]. This vitamin B12-dependent enzyme converts methylmalonyl-coenzyme A to succinyl-coenzyme A, providing an additional source of this crucial metabolic intermediate for succinylglycine biosynthesis [10].
The reactivity of succinyl-coenzyme A distinguishes it from other acyl-coenzyme A thioesters due to its tendency toward intramolecular general base catalysis [1]. This unique property results from the proximity of the carboxylate group to the acyl carbonyl carbon, promoting nucleophilic attack and formation of a reactive cyclic anhydride intermediate [1]. This cyclic anhydride can readily react with glycine amino groups, facilitating succinylglycine formation through both enzymatic and non-enzymatic mechanisms [1].
Glycine Conjugation Biochemistry
The glycine conjugation pathway represents a crucial detoxification mechanism involving the sequential activation of carboxylic acids to coenzyme A thioesters followed by glycine conjugation [4] [12]. This two-step process begins with acyl-coenzyme A synthetases, particularly the mitochondrial xenobiotic/medium-chain fatty acid coenzyme A ligase (ACSM2B), which activates various carboxylic acids including succinic acid derivatives [4].
Glycine N-acyltransferase catalyzes the second step, transferring acyl groups from coenzyme A thioesters to the amino group of glycine [12]. The enzyme demonstrates cooperative substrate binding behavior, with Hill coefficients ranging between 1.5 and 3.5 for acyl-coenzyme A substrates and 1.3 to 1.6 for glycine [4]. This cooperativity suggests complex allosteric interactions that may regulate enzyme activity in response to substrate concentrations.
The biochemical mechanism involves formation of a tetrahedral intermediate during acyl transfer, with subsequent release of coenzyme A and formation of the N-acylglycine product [3]. Glycine binding occurs through specific recognition of the amino acid carboxyl group and amino group, with the enzyme active site containing conserved arginine, threonine, and lysine residues essential for substrate positioning [4].
Substrate specificity studies reveal that glycine N-acyltransferase accepts acyl-coenzyme A substrates with chain lengths from C2 to C6, though activity decreases significantly with longer acyl chains [3]. The enzyme shows strong preference for glycine over other amino acids, with glycine analogs such as L-alanine, L-serine, and β-alanine serving as poor substrates or competitive inhibitors [3].
Regulatory Mechanisms of Synthesis
The regulation of succinylglycine biosynthesis involves multiple levels of control, including transcriptional regulation, post-translational modifications, and allosteric mechanisms [2] [4]. Glycine N-acyltransferase activity is subject to regulation through acetylation at lysine residues, particularly lysine 19, which modulates enzyme activity and substrate binding [13].
Substrate availability represents a primary regulatory mechanism, with succinyl-coenzyme A concentrations directly influencing the rate of succinylglycine formation [2]. The availability of glycine also affects pathway flux, though the high Km values for glycine (approximately 6.1 mM) suggest that glycine concentrations may be rate-limiting under certain physiological conditions [3] [4].
Feedback inhibition mechanisms prevent excessive accumulation of glycine conjugation products [2] [14]. When glycine cleavage system activity is diminished, increased flux through glycine conjugation pathways occurs, leading to enhanced formation of various N-acylglycines including succinylglycine [2]. This compensatory mechanism helps maintain glycine homeostasis while facilitating detoxification processes.
The glycine conjugation pathway responds to dietary and metabolic factors, with gut microbiota-derived aromatic acids serving as activators of the pathway [2]. Treatment with compounds such as benzoate or cinnamate enhances glycine conjugation activity, demonstrating the pathway's responsiveness to xenobiotic exposure and metabolic demands [2].
Allosteric regulation of enzymes involved in succinyl-coenzyme A metabolism affects succinylglycine formation indirectly [15]. Phosphoenolpyruvate can activate phosphoglycerate mutase through positive feedback mechanisms, influencing overall metabolic flux and substrate availability for glycine conjugation [15].
Subcellular Localization of Biosynthetic Processes
The biosynthesis of succinylglycine occurs predominantly within mitochondrial compartments, where both substrate generation and enzymatic conjugation take place [3] [4]. Glycine N-acyltransferase localizes to the mitochondrial matrix through an N-terminal mitochondrial targeting sequence, ensuring proximity to succinyl-coenzyme A generation sites [16].
Succinyl-coenzyme A synthesis occurs within the mitochondrial matrix through tricarboxylic acid cycle activity and succinyl-coenzyme A synthetase function [11]. This compartmentalization ensures efficient substrate channeling between succinyl-coenzyme A-generating enzymes and glycine conjugation machinery [11]. The mitochondrial localization also facilitates regulation through compartment-specific cofactor availability and metabolic conditions.
Glycine transport into mitochondria occurs through specific glycine carriers that maintain amino acid gradients between cytosolic and mitochondrial compartments [2]. The subcellular distribution of glycine affects the availability of substrate for succinylglycine formation, with mitochondrial glycine concentrations influenced by both transport processes and competing metabolic pathways [2].
The products of succinylglycine biosynthesis can be transported from mitochondria to cytosolic compartments through organic acid transporters [2]. This export mechanism allows for systemic distribution of conjugation products and facilitates their eventual excretion through renal and hepatic pathways [2].
Mitochondrial-associated membranes may play important roles in coordinating succinylglycine biosynthesis with other metabolic processes [17]. These specialized membrane contact sites between endoplasmic reticulum and mitochondria facilitate inter-organellar communication and may influence the regulation of glycine conjugation pathways [17].
The spatial organization of biosynthetic enzymes within mitochondrial compartments affects the efficiency of succinylglycine formation [18]. Cross-linking mass spectrometry studies have revealed specific protein-protein interactions that may facilitate substrate channeling and coordinate the activities of enzymes involved in succinyl-coenzyme A metabolism and glycine conjugation [18].
| Table 1: Key Enzymes in Succinylglycine Biosynthesis | |||||
|---|---|---|---|---|---|
| Enzyme | EC Number | Substrate 1 | Substrate 2 | Product | Subcellular Location |
| Glycine N-acyltransferase (GLYAT) | EC 2.3.1.13 | Acyl-CoA | Glycine | N-acylglycine + CoA | Mitochondrial matrix |
| Succinyl-CoA synthetase | EC 6.2.1.5 | Succinate | CoA + ATP/GTP | Succinyl-CoA + AMP + PPi | Mitochondrial matrix |
| δ-Aminolevulinic acid synthase (ALAS) | EC 2.3.1.37 | Succinyl-CoA | Glycine | δ-Aminolevulinic acid + CoA + CO2 | Mitochondrial matrix |
| α-Ketoglutarate dehydrogenase | EC 1.2.4.2 | α-Ketoglutarate | CoA + NAD+ | Succinyl-CoA + NADH + CO2 | Mitochondrial matrix |
| Table 2: Regulatory Mechanisms in Succinylglycine Biosynthesis | |||
|---|---|---|---|
| Regulatory Mechanism | Target Enzyme/Process | Effect | Physiological Significance |
| Feedback inhibition by end products | GLYAT activity | Decreased enzyme activity | Prevents overproduction |
| Substrate availability regulation | Succinyl-CoA availability | Rate-limiting substrate supply | Metabolic flux control |
| Post-translational modifications | GLYAT acetylation | Modulated enzyme activity | Fine-tuning of activity |
| Allosteric regulation | ALAS activity | Conformational changes | Rapid response to metabolites |
| Compartmentalization | Mitochondrial localization | Spatial organization | Efficient substrate channeling |
| Enzyme induction/repression | GLYAT expression | Long-term activity control | Adaptation to metabolic demands |
